molecular formula C10H10Br2O2 B3243489 Ethyl 3-bromo-2-(bromomethyl)benzoate CAS No. 157652-24-9

Ethyl 3-bromo-2-(bromomethyl)benzoate

Cat. No. B3243489
CAS RN: 157652-24-9
M. Wt: 321.99 g/mol
InChI Key: PEEDOLWKGPCTRB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-(bromomethyl)benzoate is a chemical compound with the molecular formula C9H9BrO2 . It is used in various chemical reactions as a reagent .


Synthesis Analysis

The synthesis of this compound involves a reaction with N-Bromosuccinimide and trityl tetrafluoroborate in dichloromethane at 20°C under an inert atmosphere . Another method involves treating a solution of ethyl 4-bromo-3-(bromomethyl)benzoate in a mixture of ethanol and DMF with sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)c1cccc(Br)c1 . The InChI representation is InChI=1S/C9H9BrO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in a chemoselective reaction . It can also be used in the preparation of ethyl 3-ethynylbenzoate .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 130-131 °C at 12 mmHg and a density of 1.431 g/mL at 25 °C . The refractive index is 1.541 (lit.) .

Scientific Research Applications

1. Coenzyme NADH Model Reactions

Ethyl 3-bromo-2-(bromomethyl)benzoate plays a role in coenzyme NADH model reactions. Research by Fang et al. (2006) demonstrated its use in the synthesis of debrominated cyclized and olefinic products through a mechanism involving partial concerted hydride transfer and debromocyclopropanation (Fang, Liu, Wang, & Ke, 2006).

2. Synthesis of Calixarene Derivatives

The compound has been utilized in the synthesis of new o-disubstituted calyx(4)arene derivatives, as described by Wu Yang-jie (2003). This synthesis involves the reaction of (3-bromomethyl)ethyl benzoate with calix(4)arene, leading to the creation of two-dimensional supramolecular structures (Wu Yang-jie, 2003).

3. Potential Monoamine Oxidase Inhibitors

Research has explored the potential of derivatives of this compound in the context of monoamine oxidase inhibition. Misra, Dwivedi, and Parmar (1980) synthesized various esters derived from the compound to investigate their potential as monoamine oxidase inhibitors and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).

4. Synthesis of Polycarbonate Esters

The compound is used in the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates. Ben-Shaba and Domb (2006) demonstrated its application in synthesizing biodegradable polymers with varying susceptibility to hydrolysis, improving their biodegradability (Ben-Shaba & Domb, 2006).

5. Palladium-Catalyzed Cross-Coupling Reactions

This compound is involved in palladium-catalyzed cross-coupling reactions for synthesizing conjugated alkadienoates. Yanagi et al. (1989) used this approach to synthesize various alkadienoates, retaining the original configuration of the double bonds (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

Safety and Hazards

Ethyl 3-bromo-2-(bromomethyl)benzoate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEDOLWKGPCTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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